4-Phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic aromatic organic compound with the molecular formula C22H15N5. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a quinoline core substituted with a phenyl group and a tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-, can be achieved through various methods. One common approach involves the cyclization of amino acetophenone and phenylacetylene in the presence of a catalyst such as Zn(OTf)2 under microwave irradiation . This method is advantageous due to its efficiency and the use of green chemistry principles.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These may include one-pot reactions, solvent-free conditions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their environmental benefits and high yields .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is linked to its ability to interfere with the heme detoxification pathway in Plasmodium species .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with similar properties.
Pyrazoline: A heterocyclic compound with notable fluorescent properties.
Uniqueness
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is unique due to the presence of both a quinoline core and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
161464-70-6 |
---|---|
Molecular Formula |
C22H15N5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
InChI Key |
KVXXQLBODLNMBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Synonyms |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.